molecular formula C21H18FN3O3S B10932171 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932171
M. Wt: 411.5 g/mol
InChI Key: BBZZNJSIIYANRT-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxypropyl group, a thiophenyl group, and an oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include boronic esters, palladium catalysts, and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorophenyl group can introduce various functional groups .

Scientific Research Applications

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-bromophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-methylphenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18FN3O3S/c1-27-10-5-9-23-20(26)14-12-16(17-8-4-11-29-17)24-21-18(14)19(25-28-21)13-6-2-3-7-15(13)22/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,23,26)

InChI Key

BBZZNJSIIYANRT-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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